Cyclodecyne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3022-41-1 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
cyclodecyne |
InChI |
InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-8H2 |
InChI Key |
BGMJEAAFHCTKBY-UHFFFAOYSA-N |
SMILES |
C1CCCCC#CCCC1 |
Canonical SMILES |
C1CCCCC#CCCC1 |
Other CAS No. |
3022-41-1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclodecyne and Functionalized Analogues
Emerging and Catalytic Synthetic Methods for Cyclodecyne
The development of efficient and selective catalytic methods has been pivotal in overcoming the synthetic hurdles associated with strained cyclic alkynes like this compound. These methods often leverage the unique properties of transition metals or exploit energy transfer processes to facilitate challenging bond formations.
Transition Metal-Catalyzed Annulation and Cyclization Reactions
Transition metals play a crucial role in modern organic synthesis, enabling a wide array of transformations, including the formation of cyclic structures. For this compound synthesis, metal-catalyzed annulation and cyclization reactions offer powerful strategies. Palladium, copper, rhodium, and ruthenium catalysts have been explored for constructing medium-sized rings, often through intramolecular cyclization of appropriately functionalized acyclic precursors.
One common approach involves intramolecular carbopalladation of alkynes, a variant of the Heck-Mizoroki reaction, where a vinyl-palladium species is generated and trapped mdpi.com. This strategy typically requires acyclic substrates bearing aryl or vinyl halides tethered to a triple bond, often incorporating heteroatoms to influence reactivity and ring formation. For instance, palladium-catalyzed cyclization reactions are frequently employed in the synthesis of medium-sized heterocycles, where the metal facilitates carbon-carbon bond formation mdpi.comthieme-connect.de.
Copper catalysis has also been instrumental, particularly in reactions involving chalcogen incorporation or in cascade processes. For example, copper-catalyzed reactions can facilitate the synthesis of selenophenes and other chalcogen-containing heterocycles through the cyclization of alkynes mdpi.com. Furthermore, copper catalysts, often in conjunction with photoredox catalysis, are being investigated for complex coupling reactions involving alkynes rsc.org.
Ruthenium catalysts are known for their versatility in cycloaddition reactions, including the formation of triazoles from azides and alkynes (RuAAC), which can be adapted for more complex cyclic systems organic-chemistry.org. While direct synthesis of this compound via ruthenium-catalyzed [2+2+2] cycloadditions of alkynes is less common, ruthenium is extensively used in cycloisomerization reactions that can lead to cyclic frameworks tubitak.gov.tr.
Table 2.3.1: Transition Metal Catalysts in Medium-Sized Ring Synthesis
| Catalyst Metal | Reaction Type | Substrate Type Example | Key Transformation | References |
| Palladium (Pd) | Intramolecular Heck Reaction, Carbopalladation | Aryl/Vinyl Halides with Tethered Alkynes | C-C bond formation, ring closure | mdpi.com |
| Copper (Cu) | Chalcogenative Heteroannulation, Photoredox Coupling | Alkynes with Chalcogen Sources, Alkenes, Aldehydes | C-Chalcogen bond formation, cascade cyclizations | mdpi.comrsc.org |
| Ruthenium (Ru) | Cycloisomerization, Azide-Alkyne Cycloaddition | Enynes, Aryl Azides and Alkynes | C-C bond formation, Triazole formation | organic-chemistry.orgtubitak.gov.tr |
Stereoselective and Enantioselective Approaches to this compound Derivatives
Achieving control over stereochemistry is paramount in synthesizing complex organic molecules, including functionalized this compound derivatives. While this compound itself is achiral, its substituted analogs can possess chiral centers, necessitating stereoselective or enantioselective synthetic strategies.
Asymmetric catalysis, employing chiral ligands or catalysts, is a key approach. For example, palladium-catalyzed allylic alkylation, when paired with chiral ligands, can introduce stereocenters early in the synthesis, which can then be carried through to the formation of cyclic structures tubitak.gov.tr. Research into strained cyclic allenes has also seen the development of catalytic, decarboxylative asymmetric allylic alkylation, allowing access to enantioenriched cyclic allene (B1206475) precursors, which could conceptually be extended to related alkyne systems nih.gov.
The synthesis of chiral strained cyclic intermediates often involves harnessing the inherent chirality of the intermediates or employing chiral auxiliaries or reagents during trapping reactions acs.orgresearchgate.net. While specific examples for enantioselective this compound synthesis are emerging, the broader field of asymmetric synthesis of strained cyclic molecules provides a roadmap.
Photochemical and Electrochemical Synthesis of Strained Rings
Photochemical and electrochemical methods offer alternative, often milder, routes to generate reactive intermediates and construct strained ring systems. Photodecarboxylation of ω-phthalimidoalkynoates, for instance, has been demonstrated as a versatile strategy for constructing medium to large ring systems, including macrocyclic alkynes rsc.orgnih.gov. The efficiency of this process is influenced by the chain length and the geometric constraints of the alkyne linker.
Electrochemical methods can also be employed to generate reactive species or drive cyclization reactions. While specific electrochemical routes to this compound are less detailed in the provided literature, electrochemistry is recognized as a valuable tool for generating radicals and driving complex transformations, including those involving strained intermediates researchgate.netescholarship.orgresearchgate.net. Photoredox catalysis, merging light-induced electron transfer with transition metal catalysis, is another rapidly developing area that can enable novel bond formations and the synthesis of complex molecules from simple precursors rsc.orgresearchgate.netprinceton.edumdpi.comchimia.ch. These methods can generate radical intermediates that participate in cascade cyclizations, offering pathways to cyclic structures.
Table 2.3.3: Photochemical and Electrochemical Methods for Strained Ring Synthesis
| Method | Key Transformation | Substrate Example | Product Type Example | References |
| Photodecarboxylation | Ring closure via radical coupling | ω-Phthalimidoalkynoates | Macrocyclic alkynes, medium/large rings | rsc.orgnih.gov |
| Photoredox Catalysis | Radical generation, Cascade reactions | Various unsaturated systems, Alkynes, Alkenes | Complex polycyclic molecules, Heterocycles | researchgate.netprinceton.edumdpi.com |
| Electrochemical Synthesis | Radical generation, Redox reactions | Various organic substrates | Functionalized organic molecules, Strained rings | researchgate.netescholarship.org |
Synthesis of Substituted and Heteroatom-Containing this compound Analogs
The incorporation of functional groups and heteroatoms into the this compound framework significantly expands its utility, enabling the synthesis of diverse molecular architectures with tailored properties.
Functional Group Compatibility in this compound Synthesis
A critical aspect of synthesizing this compound and its derivatives is the compatibility of various functional groups with the reaction conditions required for ring formation. Many synthetic routes to strained rings involve reactive intermediates or harsh conditions that can degrade sensitive functional groups.
Studies on the synthesis of medium-sized heterocycles via transition-metal-catalyzed cyclization highlight the importance of substrate design to ensure functional group tolerance mdpi.com. For example, the Nicholas reaction, a key step in some cycloalkyne syntheses, can be sensitive to certain functional groups, although milder conditions are being developed acs.org. Research into photodecarboxylation methods also notes that conformational restrictions and the presence of certain tethering groups can influence cyclization efficiency, suggesting that functional groups can play a role in the success of the synthesis rsc.org.
Incorporation of Heteroatoms into the this compound Framework
The introduction of heteroatoms (such as oxygen, nitrogen, sulfur, or phosphorus) into the this compound ring or as substituents offers a powerful means to modulate electronic properties, reactivity, and biological activity.
Transition metal-catalyzed cyclization reactions are particularly well-suited for incorporating heteroatoms. For instance, palladium, copper, gold, and silver catalysts are used to synthesize medium-sized heterocycles by forming carbon-heteroatom bonds (C–O, C–N, C–S) mdpi.com. These methods allow for the construction of diverse heterocyclic scaffolds fused to or incorporating the alkyne moiety.
The synthesis of heterocycloalkynes, such as those fused to heterocyclic cores, is often achieved through strategies that combine electrophile-promoted cyclization, Sonogashira coupling, and the Nicholas reaction, followed by deprotection acs.org. This approach allows for the variation of the heterocycle and the heteroatom within the ring, enabling the fine-tuning of stability and reactivity. For example, the synthesis of isocoumarin- and benzothiophene-fused heterocyclononynes demonstrates the successful incorporation of oxygen and sulfur into strained ring systems acs.org.
Table 2.4.2: Heteroatom Incorporation in Strained Ring Synthesis
| Heteroatom | Synthetic Strategy Example | Catalyst/Method | Product Type Example | References |
| Oxygen (O) | Electrophile-promoted cyclization, Nicholas reaction, Sonogashira coupling | Transition metals (e.g., Co) | Isocoumarin-fused heterocyclononynes | acs.org |
| Sulfur (S) | Transition-metal-catalyzed C–S cyclization, Chalcogenative heteroannulation | Ruthenium (Ru), Copper (Cu) | Thiazoles, Selenophenes, Benzothiophene-fused rings | mdpi.commdpi.comrsc.org |
| Nitrogen (N) | Nicholas reaction, Heterocyclic alkyne synthesis, Photoredox-catalyzed difunctionalization of alkynes | Transition metals (e.g., Co), Photoredox Catalysis | Piperidynes, N-containing heterocycles | researchgate.netacs.orgchemrxiv.org |
The ability to systematically introduce heteroatoms into the this compound framework opens up possibilities for designing novel molecules for applications ranging from materials science to medicinal chemistry, leveraging the unique reactivity of the strained alkyne.
Reactivity and Mechanistic Pathways of Cyclodecyne Transformations
Strain-Promoted Reactivity of Cyclodecyne Alkynes
This compound, a ten-membered ring containing a carbon-carbon triple bond, exhibits reactivity that is significantly influenced by its inherent ring strain. wikipedia.orgaskfilo.com The linear geometry required by the sp-hybridized carbons of the alkyne functional group is distorted within the confines of the medium-sized ring, leading to angle strain. wikipedia.orglibretexts.org This deviation from the ideal 180° bond angle of a linear alkyne results in a higher ground-state energy for the molecule, making it more reactive than its acyclic counterparts. wikipedia.orgnsf.gov
The strain energy of this compound is approximately 40% of that found in the highly reactive cyclooctyne (B158145). nsf.gov While less strained than smaller cycloalkynes like cyclooctyne and cyclononyne (B1203973), this compound's reactivity is still considerably enhanced compared to linear alkynes. wikipedia.orgnsf.gov This increased reactivity is a direct consequence of the energy released upon conversion of the strained alkyne to a less strained product, such as in cycloaddition reactions. nsf.govresearchgate.net The C≡C–C bond angle in this compound is approximately 170°, indicating a slight but significant deviation from linearity. nsf.govunimi.it This inherent strain facilitates reactions by lowering the activation energy required for the transformation to occur. acs.org
The stability of cycloalkynes is inversely correlated with ring size, with smaller rings exhibiting greater strain and consequently higher reactivity. wikipedia.orgthieme-connect.de this compound occupies a position of moderate strain, rendering it stable enough for isolation while still possessing sufficient strain to participate in reactions under mild conditions that would not typically activate a linear alkyne. wikipedia.orgaskfilo.com This balance of stability and reactivity makes this compound and other medium-ring cycloalkynes valuable substrates in various chemical transformations, particularly in the field of bioorthogonal chemistry where reactions must proceed efficiently without the need for toxic catalysts. acs.orgthieme-connect.de
Table 1: Comparison of Strain Characteristics in Cycloalkynes
| Cycloalkyne | Ring Size | Approximate C≡C–C Bond Angle | Relative Strain Energy (vs. Cyclooctyne) |
| Cyclooctyne | 8 | ~155° nsf.gov | 100% nsf.gov |
| Cyclononyne | 9 | ~165° nsf.gov | ~70% nsf.gov |
| This compound | 10 | ~170° nsf.govunimi.it | ~40% nsf.gov |
Pericyclic Reactions Involving this compound
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. thieme-connect.de Due to its strain-activated nature, this compound readily participates in various pericyclic reactions, including Diels-Alder, 1,3-dipolar cycloadditions, and [2+2] cycloadditions, often under mild conditions. wikipedia.org
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. libretexts.orgorganic-chemistry.orglibretexts.org In these reactions, this compound can act as the dienophile. uvm.edu The strain in the this compound alkyne lowers the activation energy of the reaction, facilitating the cycloaddition. organic-chemistry.org
A particularly relevant variant is the inverse-electron-demand Diels-Alder (IEDDA) reaction. wikipedia.orgnih.gov In contrast to the normal Diels-Alder reaction, the IEDDA reaction involves an electron-poor diene and an electron-rich dienophile. organic-chemistry.orgwikipedia.org Cycloalkynes, including derivatives of this compound, can serve as the electron-rich dienophile, reacting with electron-deficient dienes like tetrazines. wikipedia.orgcolab.wsrsc.org This type of reaction has found significant application in bioorthogonal chemistry for its rapid kinetics and high specificity. unimi.itnih.govresearchgate.net The reaction proceeds through a concerted mechanism, where the HOMO of the dienophile (this compound) interacts with the LUMO of the diene. organic-chemistry.orgwikipedia.org
The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (such as an azide) and a dipolarophile (such as an alkyne) to form a five-membered heterocyclic ring. organic-chemistry.orgscribd.com The strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of "click chemistry" and relies on the enhanced reactivity of strained cycloalkynes like this compound. researchgate.netthieme-connect.deresearchgate.net
In this reaction, the strained alkyne of this compound acts as an activated dipolarophile, readily reacting with 1,3-dipoles like azides to form triazole products. acs.orgresearchgate.netnih.gov The reaction is highly efficient and proceeds without the need for a copper catalyst, which is often toxic in biological systems. acs.orgthieme-connect.de The mechanism is a concerted [3+2] cycloaddition, where the π-bonds of the dipole and dipolarophile are converted into new σ-bonds in a single step via a cyclic transition state. thieme-connect.deorganic-chemistry.org The reactivity of the cycloalkyne in SPAAC is directly related to its ring strain; however, a balance must be struck, as excessively strained alkynes can become unstable. nsf.govthieme-connect.de
Table 2: Reactivity of Cycloalkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Cycloalkyne | Relative Reactivity | Key Feature |
| Cyclooctyne | High | Optimal balance of high strain and stability for many applications. thieme-connect.de |
| Cyclononyne | Moderate | Less reactive than cyclooctyne. researchgate.net |
| This compound | Lower | Less strained and consequently less reactive in SPAAC compared to smaller cycloalkynes. acs.orgscite.ai |
[2+2] cycloadditions involve the combination of two components with two π-electrons each to form a four-membered ring. nih.govresearchgate.net Thermally, these reactions are generally forbidden by the Woodward-Hoffmann rules for ground-state reactants but can occur photochemically or with highly strained systems. researchgate.netwikipedia.org The strain in this compound can facilitate its participation in [2+2] cycloaddition reactions. unimi.it For instance, this compound can react with itself or other alkynes and alkenes under appropriate conditions to form cyclobutane (B1203170) or cyclobutene (B1205218) derivatives. nih.gov The mechanism can be either concerted or stepwise, potentially involving diradical or zwitterionic intermediates, especially when the reaction is not photochemically induced. nih.govresearchgate.net
Nucleophilic and Electrophilic Additions to the this compound Alkyne
The triple bond of this compound is susceptible to both nucleophilic and electrophilic attack, similar to acyclic alkynes. However, the ring strain can influence the regioselectivity and stereoselectivity of these addition reactions. wikipedia.org
Hydroboration-Oxidation
The hydroboration-oxidation of this compound is a two-step process that results in the anti-Markovnikov addition of water across the triple bond. brainly.compearson.com In the first step, a borane (B79455) reagent, such as borane (BH₃) or a bulkier derivative like disiamylborane, adds across the alkyne. brainly.comwikipedia.org The boron atom adds to one of the sp-hybridized carbons, and a hydride is transferred to the other. This hydroboration step proceeds via a concerted, syn-addition mechanism, forming an organoborane intermediate. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Due to the symmetry of this compound, the initial addition does not have a regiochemical preference. However, to prevent addition to both pi-bonds, a sterically hindered borane is often used. wikipedia.org
In the second step, oxidation of the organoborane with hydrogen peroxide (H₂O₂) in a basic medium replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding an enol. brainly.compearson.com This enol intermediate then tautomerizes to the more stable keto form, resulting in the formation of cyclodecanone. brainly.compearson.com
Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydrogen bond across the triple bond of this compound, typically catalyzed by a transition metal complex, most commonly platinum-based catalysts like Karstedt's catalyst. libretexts.orgnih.govpsu.eduwikipedia.org The reaction mechanism, often described by the Chalk-Harrod mechanism, involves several steps:
Oxidative addition of the hydrosilane (H-SiR₃) to the metal center. libretexts.orgpsu.edu
Coordination of the this compound to the metal complex. nih.gov
Insertion of the alkyne into the metal-hydride bond (or metal-silyl bond in modified mechanisms). libretexts.orgpsu.edu
Reductive elimination of the vinylsilane product, regenerating the catalyst. libretexts.orgpsu.edu
The hydrosilylation of alkynes can result in different isomers depending on the catalyst and reaction conditions. With platinum catalysts, the reaction typically proceeds via cis-addition, leading to the (E)-alkenylsilane. libretexts.org The regioselectivity depends on steric and electronic factors of both the alkyne and the silane. mdpi.com
Stereochemical Outcomes of Addition Reactions
The stereochemistry of addition reactions to this compound is influenced by the nature of the attacking reagent and the inherent strain of the ten-membered ring. The orientation of addition can be either syn or anti, leading to different stereoisomeric products. dalalinstitute.com The specific outcome is often dictated by the mechanism of the reaction, whether it proceeds through a cyclic intermediate or a stepwise process. dalalinstitute.com
Radical additions to this compound, for instance, can exhibit a lack of stereoselectivity. Computational studies on the reaction of this compound with thiyl radicals (BnS•, tBuS•, and AllylS•) have shown that the intermolecular radical additions can occur in a non-diastereoselective manner. lookchem.com
In contrast, intramolecular cycloadditions involving this compound derivatives can proceed with high diastereoselectivity. mdpi.com The stereochemical outcome is often controlled by the formation of the new ring system, and the pre-existing stereochemistry of the starting material is retained. mdpi.com For example, intramolecular silyl (B83357) nitronate cycloadditions (ISNC) with alkynyl nitroethers have been studied to understand the diastereoselectivity of the resulting isoxazole (B147169) derivatives. mdpi.com
The table below summarizes the stereochemical outcomes for selected addition reactions of this compound and its derivatives.
| Reaction Type | Reagent/Conditions | Substrate | Major Product Stereochemistry | Reference |
| Radical Addition | BnS•, tBuS•, AllylS• | This compound | Non-diastereoselective | lookchem.com |
| Intramolecular Silyl Nitronate Cycloaddition (ISNC) | Silyl nitronate | Alkenyl/Alkynyl Nitroethers | High diastereoselectivity | mdpi.com |
| Semihydrogenation | H₂, Pd/BaCO₃ | This compound | cis-cyclodecene | oregonstate.edu |
Transition Metal-Catalyzed Reactivity of this compound Systems
Transition metal catalysts play a pivotal role in mediating a variety of transformations involving this compound and its derivatives. ontosight.ai These reactions often proceed with high efficiency and selectivity, providing access to complex molecular architectures.
Carbometalation and Hydrometallation Reactions
Carbometalation involves the addition of an organometallic reagent across the triple bond of this compound, while hydrometallation involves the addition of a metal hydride. wikipedia.org These reactions are powerful tools for the functionalization of the this compound ring.
Zirconium complexes, such as Cp₂ZrCl₂, have been shown to catalyze the cycloalumination of this compound with triethylaluminum (B1256330) (Et₃Al). researchgate.net This reaction proceeds for the first time to afford new bicyclic aluminacyclopentenes in high yields (74–94%). researchgate.net The resulting organoaluminum compounds are valuable intermediates for the synthesis of various carbo- and heterocyclic compounds. researchgate.net
Ruthenium-catalyzed trans-hydrometalation of internal alkynes, including this compound, has also been investigated. researchgate.net The alkyne initially acts as a four-electron donor to the catalytic metal center, but switches to a two-electron donor upon interaction with the hydrometalating agent (e.g., R₃SiH). researchgate.net This leads to the formation of a ruthenacyclopropene intermediate, which then transforms into the final product. researchgate.net
The table below presents examples of carbometalation and hydrometallation reactions of this compound.
| Reaction | Catalyst | Reagent | Product Type | Yield (%) | Reference |
| Cycloalumination | Cp₂ZrCl₂ | Et₃Al | Bicyclic aluminacyclopentene | 74-94 | researchgate.net |
| trans-Hydrosilylation | [Cp*RuCl]₄ | R₃SiH | trans-Vinylsilane | - | researchgate.net |
Cross-Coupling Methodologies Utilizing this compound Intermediates
This compound and its derivatives can serve as precursors in transition metal-catalyzed cross-coupling reactions to construct more complex molecules. For example, Sonogashira coupling, a widely used reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, can be employed with this compound-containing substrates. acs.org This methodology has been utilized in the synthesis of novel strained cycloalkynes for applications in bioorthogonal chemistry. acs.org
Cyclometalation and Annulation Catalysis
Cyclometalation involves the intramolecular reaction of a substituent on the this compound ring with a transition metal center to form a metallacycle. ethernet.edu.et This process can be a key step in catalytic cycles for various annulation reactions, where a new ring is fused onto the this compound framework.
Photoredox-catalyzed radical cascade annulations of 1,6-enynes have been developed, where the reaction is initiated by the addition of a pyridine (B92270) N-oxy radical to the alkyne. nih.gov While this has been applied to various enynes, related radical cyclizations have been reported for this compound, albeit with limited scope and yields. nih.goviu.edu
Transition metal-catalyzed cascade reactions involving C-H activation and cyclization with alkynes are a powerful strategy for constructing complex heterocyclic systems. rsc.org These reactions often utilize rhodium, ruthenium, or cobalt catalysts. rsc.org While specific examples focusing solely on this compound are limited in this direct context, the general principles are applicable.
Rearrangements and Transannular Reactions of this compound
The unique conformational flexibility and inherent strain of the ten-membered ring in this compound make it susceptible to various rearrangement and transannular reactions. cdnsciencepub.comiucr.orgnih.gov These reactions often lead to the formation of bicyclic products.
Transannular reactions in medium-sized rings like this compound have been studied extensively. cdnsciencepub.com These reactions can proceed through transition states involving the formation of five-, six-, or seven-membered rings. For example, the peracid oxidation of this compound yields cis-bicyclo[5.3.0]decan-2-one, indicating a transannular cyclization to a bicyclic system. cdnsciencepub.com Similarly, the solvolysis of cyclodec-5-yn-1-yl tosylate gives predominantly decalones, which are bicyclo[4.4.0]decane derivatives. cdnsciencepub.com
The outcome of these transannular cyclizations can be highly stereoselective. cdnsciencepub.com For instance, studies on 6-substituted cyclodecynes have shown that the observed transannular cyclizations are very stereoselective and lead to products containing the bicyclo[4.4.0]decane skeleton. cdnsciencepub.com
A novel self-terminating, oxidative radical cyclization of this compound has been proposed. pitt.edu The mechanism involves the addition of an oxygen-centered radical to the alkyne, followed by 1,5- or 1,6-transannular hydrogen atom transfer (HAT) and subsequent cyclization to form bicyclic ketones. pitt.edu
The table below summarizes key findings from studies on the rearrangements and transannular reactions of this compound.
| Reaction Type | Reagent/Conditions | Product Type | Key Observation | Reference |
| Peracid Oxidation | Peracid | cis-Bicyclo[5.3.0]decan-2-one | Transannular cyclization | cdnsciencepub.com |
| Solvolysis | Trifluoroacetic acid | Decalones (bicyclo[4.4.0]decane derivatives) | Predominantly six-membered ring transition state | cdnsciencepub.com |
| Oxidative Radical Cyclization | Oxygen-centered radicals | Bicyclic ketones | Transannular HAT and cyclization | pitt.edu |
Valence Isomerization Pathways
Valence isomerization refers to the interconversion of constitutional isomers through pericyclic reactions. wikipedia.org While the classic example is the equilibrium between cycloheptatriene (B165957) and norcaradiene, similar isomerizations can be envisioned for larger ring systems, although they are less common. nih.govbeilstein-journals.org For this compound, significant valence isomerization pathways are not prominently reported in the literature under typical conditions, with transannular reactions being the more prevalent mode of rearrangement. cdnsciencepub.comrsc.org
Ring Contraction and Expansion Mechanisms
The manipulation of ring size, either through contraction or expansion, represents a powerful strategy in organic synthesis to access diverse carbocyclic frameworks. This compound and its derivatives can serve as substrates in such transformations, undergoing mechanistically distinct pathways to yield smaller or larger ring systems.
Ring Contraction Mechanisms
A notable pathway for the ring contraction of this compound involves the formation and subsequent rearrangement of an α-diazoketone. One method to achieve this is through the 1,3-dipolar cycloaddition of nitrous oxide (N₂O) to this compound. This reaction generates a bicyclic α-diazoketone intermediate. Under thermal or photochemical conditions, this intermediate can undergo a Wolff rearrangement , a reaction characteristic of α-diazoketones that leads to ring contraction. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org
The mechanism of the Wolff rearrangement can be either concerted or stepwise, proceeding through a carbene intermediate. acs.org The extrusion of nitrogen gas (N₂) from the α-diazoketone generates a highly reactive acylcarbene. This is followed by a 1,2-migration of one of the adjacent ring carbons to the carbene carbon, which occurs concurrently with the formation of a ketene (B1206846). The resulting strained ketene is then typically trapped by a nucleophile, such as water or an alcohol, to afford a carboxylic acid or ester derivative of the ring-contracted product, for example, a cyclononane (B1620106) derivative. masterorganicchemistry.comorganic-chemistry.orgacs.org In some instances, the reaction of this compound with nitrous oxide has been observed to yield cis-bicyclic ketones as major products, alongside ring-contracted ketones. wikipedia.org
| Reaction | Reagents | Intermediate | Mechanism | Product | Reference |
| Ring Contraction | Nitrous Oxide (N₂O) | α-Diazoketone | Wolff Rearrangement | Cyclononane derivative | wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org |
Ring Expansion Mechanisms
Ring expansion reactions provide a route to larger carbocycles from more readily available smaller rings. While specific examples detailing the ring expansion of the parent this compound are not abundant in the literature, general mechanisms for ring expansion of cyclic compounds can be conceptually applied to this compound derivatives.
One such general strategy is the Cope rearrangement , a nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.commasterorganicchemistry.com A hypothetical divinylcyclodecane derivative, which could be prepared from this compound, could undergo a Cope rearrangement upon heating to furnish a larger, 14-membered ring diene. The driving force for this equilibrium process is often the formation of a thermodynamically more stable, more substituted alkene. masterorganicchemistry.commasterorganicchemistry.com
A more synthetically powerful variant is the oxy-Cope rearrangement , where a 1,5-dien-3-ol rearranges to an enol, which then tautomerizes to a stable carbonyl compound. wikipedia.orgtcichemicals.com This tautomerization provides a strong thermodynamic driving force, making the reaction essentially irreversible. An anionic version of this rearrangement, where the hydroxyl group is deprotonated to an alkoxide, can accelerate the reaction rate dramatically, allowing it to proceed at much lower temperatures. organic-chemistry.orgtcichemicals.com A suitably substituted cyclodecenyl vinyl carbinol could potentially undergo an oxy-Cope rearrangement to expand the ten-membered ring.
Another general method for one-carbon ring expansion is the Buchner ring expansion . This reaction typically involves the cyclopropanation of an aromatic ring by a carbene, followed by an electrocyclic ring-opening of the resulting norcaradiene-type intermediate to form a seven-membered ring. wikipedia.org While traditionally applied to aromatic systems, the principles of carbene addition followed by ring expansion could be envisioned for non-aromatic unsaturated systems as well.
| Reaction Type | Substrate Requirement | Key Features | Potential Product from this compound Derivative | Reference |
| Cope Rearrangement | 1,5-diene | Thermally induced, reversible nih.govnih.gov-sigmatropic shift. | 14-membered ring diene | masterorganicchemistry.commasterorganicchemistry.com |
| Oxy-Cope Rearrangement | 1,5-dien-3-ol | Irreversible due to tautomerization to a carbonyl. Anionic variant is much faster. | Ring-expanded ketone | wikipedia.orgtcichemicals.com |
| Buchner Ring Expansion | Alkene/Arene + Carbene Source | Formation of a cyclopropane (B1198618) followed by electrocyclic ring opening. | Ring-expanded cycloheptatriene derivative (from arene) | wikipedia.org |
Radical-Mediated Transformations Involving this compound
The strained triple bond of this compound makes it a reactive substrate in radical reactions. These transformations can be initiated by various radical sources and proceed through distinct mechanistic pathways, leading to a range of functionalized products.
One documented example is the reaction of this compound with photochemically generated thiyl radicals (PhS•) from diphenyl disulfide. lookchem.com The intermolecular addition of the phenylthiyl radical to the this compound triple bond generates a vinyl radical intermediate. This intermediate can then undergo further reactions, such as transannular hydrogen abstraction or cyclization, ultimately leading to the formation of cyclodecene (B14012633) derivatives. lookchem.comresearchgate.net
Photoredox catalysis offers another avenue for radical transformations of this compound. For instance, the use of pyridine N-oxide under photoredox conditions can initiate the cyclization of alkynes like this compound. nih.goviu.edu This process is believed to proceed through the formation of a β-oxyvinyl radical intermediate, generated from the addition of a pyridine N-oxy radical to the alkyne. This reactive intermediate can then participate in cascade reactions to form complex polycyclic products. nih.goviu.edu The use of inorganic oxygen-centered radicals, such as the nitrate (B79036) radical (NO₃•), has also been reported to initiate cyclizations of this compound, although sometimes with limited scope and yield. nih.govresearchgate.net
Hydrostannylation , the addition of a tin hydride (such as tributyltin hydride, Bu₃SnH) across a triple bond, can also proceed via a free-radical mechanism, particularly when initiated by radical initiators like azobisisobutyronitrile (AIBN). wikipedia.orgnih.gov This reaction involves the addition of a stannyl (B1234572) radical (•SnBu₃) to the alkyne, forming a vinyl radical. This is followed by hydrogen atom abstraction from another molecule of the tin hydride, propagating the radical chain and yielding a vinylstannane product. acs.orgnih.gov While palladium-catalyzed hydrostannylation is also common, the free-radical pathway provides an alternative route to these versatile synthetic intermediates. wikipedia.org
| Radical Source/Initiator | Reactive Intermediate | Reaction Type | Product Type | Reference |
| Diphenyl disulfide (photochemical) | Phenylthiyl radical (PhS•), Vinyl radical | Radical addition/cyclization | Cyclodecene derivatives | lookchem.comresearchgate.net |
| Pyridine N-oxide (photoredox) | β-Oxyvinyl radical | Radical addition/cascade cyclization | Polycyclic compounds | nih.goviu.edu |
| Tributyltin hydride (AIBN) | Stannyl radical (•SnBu₃), Vinyl radical | Radical hydrostannylation | Vinylstannane | acs.orgwikipedia.orgnih.gov |
| Nitrate salts (e.g., CAN) | Nitrate radical (NO₃•) | Radical addition/cyclization | Cyclized products | nih.govresearchgate.net |
Advanced Computational and Theoretical Investigations of Cyclodecyne
Quantum Chemical Approaches to Cyclodecyne Structure and Reactivity
Quantum chemistry, which applies the principles of quantum mechanics to chemical systems, is fundamental to understanding the behavior of this compound. chemrxiv.orgmdpi.com Methods such as Density Functional Theory (DFT) and ab initio calculations are extensively used to predict molecular geometries, electronic structures, and reaction pathways with a high degree of accuracy. longdom.orgrsc.org These approaches are crucial for dissecting the factors that govern the unique chemistry of medium-ring alkynes. rsc.org
Conformational Energy Landscape Analysis of this compound Rings
Medium-sized rings like this compound are conformationally complex due to a delicate balance of angle strain, torsional strain, and transannular interactions (non-bonded interactions across the ring). chemrxiv.org Computational analysis is essential for identifying the various low-energy conformations (conformers) and the energy barriers that separate them, which collectively define the conformational energy landscape. chemrxiv.orgnih.gov
For this compound, several conformers exist with small energy differences between them. Theoretical calculations are used to determine the geometries and relative energies of these conformers. scribd.com While specific, detailed energy landscape data for this compound is less common in literature compared to its smaller, more strained counterparts like cyclooctyne (B158145), the principles of analysis are the same. Computational models predict multiple chair and boat-like conformations. The relative stability of these conformers is dictated by the minimization of unfavorable transannular interactions and the deviation from ideal bond angles and torsions. chemrxiv.org For instance, computational analysis of cycloheptane, a related medium-sized ring, utilized DFT and MP2 methods to investigate the dynamics of 42 different conformers, highlighting the complexity that also characterizes the this compound landscape. nih.gov
Table 1: Comparison of Conformational Analysis Approaches for Cyclic Molecules
| Computational Method | Information Gained | Relevance to this compound |
|---|---|---|
| Molecular Mechanics (MM) | Rapidly predicts geometries and relative energies of many conformers. | Useful for initial screening of the vast conformational space of this compound. chemrxiv.org |
| Density Functional Theory (DFT) | Provides more accurate electronic structure, geometries, and relative energies. | Essential for refining the energies of the most stable conformers and transition states between them. nih.gov |
| Ab Initio Methods (e.g., MP2, CCSD(T)) | Offers high-accuracy benchmark energies. | Used to validate the results from more cost-effective DFT methods for key conformers. nih.gov |
Methodologies for Strain Energy Calculation in Medium-Ring Alkynes
Ring strain is a critical factor in the chemistry of cycloalkynes, arising from the deformation of bond angles and lengths from their ideal values to accommodate the cyclic structure. nih.gov The linear C-C≡C-C geometry of an alkyne is significantly distorted in medium-sized rings, leading to substantial strain energy. researchgate.net This stored energy is a primary driver of the enhanced reactivity of cycloalkynes compared to their linear analogues. nsf.gov
Several computational methodologies are employed to quantify this strain energy. A common approach involves the use of isodesmic or homodesmotic reactions. researchgate.net These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. The strain energy is then determined as the energy difference between the strained cyclic molecule and its strain-free, open-chain counterparts. researchgate.net
Common Methods for Strain Energy Calculation:
Homodesmotic Reactions: These reactions conserve not only the bond types but also the hybridization states of the atoms. For a cycloalkyne, this involves a hypothetical reaction that breaks the ring into linear fragments while preserving the number of sp, sp2, and sp3 hybridized carbons. researchgate.net
Computational Group Equivalents: This method calculates the strain energy by subtracting the sum of strain-free group increments (e.g., for CH2, C≡C) from the total computed enthalpy of formation of the molecule. researchgate.net
Enthalpy of Hydrogenation: The difference in the calculated heat of hydrogenation (ΔHhyd) between a cycloalkyne and a comparable strain-free linear alkyne can provide an estimate of the strain energy. mpg.de
The strain energy of this compound is considerably lower than that of smaller, more reactive cycloalkynes like cyclooctyne. For example, the strain energy of this compound is estimated to be about 40% of that of cyclooctyne. uvm.edu The C≡C–C bond angles in this compound are around 170°, showing only a slight deviation from the ideal 180° of a linear alkyne, whereas for cyclooctyne these angles are bent to approximately 155°. uvm.edu
Table 2: Calculated Strain Energies for Select Cycloalkynes
| Cycloalkyne | Ring Size | Approximate Strain Energy (kcal/mol) | Reference |
|---|---|---|---|
| Cyclooctyne | 8 | 17.9 - 19.9 | mpg.demit.edu |
| Cyclononyne (B1203973) | 9 | ~12.5 (70% of cyclooctyne) | uvm.edu |
| This compound | 10 | ~7-8 (40% of cyclooctyne) | uvm.edu |
Note: Values are approximate and depend on the computational method used.
Transition State Modeling and Reaction Pathway Elucidation for this compound Transformations
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway. mit.edu Computational chemistry is a powerful tool for locating and characterizing these fleeting structures, providing crucial insights into reaction kinetics and selectivity. e3s-conferences.orgdiva-portal.org For this compound, this is particularly relevant for cycloaddition reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry". nsf.govorganic-chemistry.org
The Distortion/Interaction Model , also known as the Activation Strain Model, is frequently used to analyze the activation barriers of these reactions. researchgate.netacs.org This model partitions the activation energy (ΔE‡) into two components:
Distortion Energy (ΔEd‡): The energy required to deform the reactants (this compound and the reacting partner, e.g., an azide) from their ground-state geometries into the geometries they adopt in the transition state. acs.org
Interaction Energy (ΔEi‡): The stabilizing energy released when the distorted reactants interact to form the transition state structure. acs.org
In strained cycloalkynes, the alkyne is already partially distorted toward the transition state geometry. This "predistortion" means less energy is required to reach the TS geometry, resulting in a lower distortion energy and a faster reaction rate compared to linear alkynes. nih.govescholarship.org While this compound is less strained than cyclooctyne, its reactivity is still enhanced by this principle, albeit to a lesser extent. scribd.comuvm.edu Computational models show that the enhanced reactivity of cycloalkynes stems not only from reduced distortion energy but also from more favorable interaction energies due to a smaller HOMO-LUMO gap and better orbital overlap. nih.govescholarship.org
Electronic Structure and Bonding Characteristics of this compound
The geometric constraints of the ten-membered ring in this compound, while less severe than in smaller cycloalkynes, still influence its electronic structure and bonding. scribd.com Quantum chemical calculations are used to analyze properties like bond lengths, bond angles, molecular orbitals, and charge distributions. ijcce.ac.irscirp.org
In this compound, the C-C≡C-C unit is slightly bent from linearity. uvm.edu This bending leads to a rehybridization of the sp-carbon atoms, giving them more p-character. This alters the electronic properties of the triple bond. Analysis using methods like Natural Bond Orbital (NBO) theory can quantify these effects and describe the interactions between orbitals. ijcce.ac.ir The bending of the alkyne in strained systems results in a lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which makes the alkyne a better electron acceptor and enhances its reactivity in cycloaddition reactions. researchgate.net While this compound is considered one of the least strained isolable cycloalkynes, its electronic properties are still a subject of theoretical interest, particularly in how they bridge the gap between highly strained systems and linear alkynes. scribd.comwiley-vch.de
Molecular Dynamics Simulations for Dynamic Behavior of this compound Systems
While quantum chemical calculations typically focus on static structures (minima and transition states), Molecular Dynamics (MD) simulations provide a picture of how molecules move over time. chalmers.senih.gov MD simulations solve Newton's equations of motion for a system of atoms, generating trajectories that reveal the dynamic behavior of the molecule. chalmers.se
For a flexible molecule like this compound, MD simulations can:
Explore the conformational landscape by simulating the transitions between different low-energy conformers. mpg.demdpi.com
Provide insight into the timescales of conformational changes. mpg.de
Simulate the behavior of this compound in different environments, such as in solution, which is crucial for understanding its reactivity under realistic experimental conditions. mdpi.com
By combining quantum mechanics with molecular mechanics (QM/MM simulations), researchers can model chemical reactions within a dynamic framework, treating the reacting core of the system with high-level QM and the surrounding environment (e.g., solvent) with more efficient MM methods. tsukuba.ac.jp This approach allows for the study of how molecular flexibility and solvent effects influence the reaction pathways and dynamics of this compound transformations. nih.gov
Predictive Models for Reactivity and Selectivity in this compound Chemistry
A major goal of computational chemistry is to develop models that can accurately predict the outcome of chemical reactions, including their rates (reactivity) and the distribution of products (selectivity). longdom.orgschrodinger.com For this compound and related cycloalkynes, these models are particularly valuable for designing new reagents for applications like bioorthogonal chemistry. researchgate.net
Predictive models often leverage data from quantum chemical calculations and can range from simple correlations to sophisticated machine learning (ML) algorithms. nih.govnih.gov
Reactivity Prediction: Models often correlate reactivity with calculated properties like strain energy or the activation energy of a model reaction. researchgate.net For instance, a lower calculated activation barrier for a SPAAC reaction suggests a more reactive cycloalkyne. researchgate.net
Selectivity Prediction: In reactions where multiple products can form (e.g., regioisomers in a cycloaddition), computational models can predict the major product by comparing the energies of the different transition states leading to each product. rsc.orgbeilstein-journals.org The pathway with the lowest activation energy is predicted to be the dominant one. researchgate.net
Recently, machine learning models trained on large datasets of computed reaction data have shown promise in rapidly predicting reaction outcomes, including regioselectivity, with high accuracy and at a fraction of the computational cost of traditional quantum chemical calculations. chemrxiv.orgresearchgate.netnih.gov Such tools have the potential to accelerate the discovery and optimization of reactions involving complex molecules like this compound. cecam.org
Spectroscopic and Structural Elucidation Methodologies for Cyclodecyne Research
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Cyclodecyne Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules, including this compound. Both proton (1H) and carbon-13 (13C) NMR provide fundamental information about the molecular framework. The chemical shifts of protons and carbons, along with their coupling patterns, offer insights into the electronic environment and connectivity of atoms within the this compound ring.
13C NMR Spectroscopy: 13C NMR spectroscopy offers a broader chemical shift range, allowing for the differentiation of various carbon environments. Alkynyl carbons in this compound are typically observed in the range of 70-110 ppm, while other sp3 hybridized carbons will appear at lower field strengths oregonstate.eduwisc.edu. Proton-decoupled 13C NMR spectra simplify the signals, with quaternary carbons (those without attached protons) often appearing as weaker signals unless specific techniques are employed oregonstate.edu.
To overcome the complexities of assigning signals in larger or more complex molecules like this compound derivatives, advanced two-dimensional (2D) NMR techniques are indispensable. These experiments correlate signals from different nuclei, providing crucial connectivity and spatial proximity information slideshare.netcreative-biostructure.comprinceton.edusdsu.eduemerypharma.com.
COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton (1H-1H) scalar couplings, indicating which protons are adjacent through chemical bonds slideshare.netcreative-biostructure.comprinceton.edusdsu.edu. This helps in tracing the carbon backbone of this compound by identifying coupled proton pairs.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons (1H-13C one-bond couplings) slideshare.netcreative-biostructure.comsdsu.eduemerypharma.com. This is vital for assigning specific proton signals to their corresponding carbon atoms, thereby mapping the molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are spatially close to each other (within approximately 5-7 Å), regardless of whether they are bonded slideshare.netcreative-biostructure.comprinceton.edu. This provides information about the molecule's conformation and stereochemistry, which can be critical for understanding the strain within the this compound ring.
Solid-state NMR (ssNMR) is a powerful technique for characterizing molecules in the solid phase, offering insights into their packing, conformation, and dynamics, which can be particularly relevant for strained systems like this compound cas.czbeilstein-journals.orgpreprints.orgnih.gov. ssNMR techniques, such as Magic Angle Spinning (MAS) and Cross-Polarization (CP), can provide high-resolution spectra from crystalline or amorphous solids beilstein-journals.orgpreprints.org. For strained organic systems, ssNMR can reveal subtle structural distortions or intermolecular interactions that might not be apparent in solution-state NMR. It can also complement X-ray crystallography by providing complementary information on molecular dynamics and disorder in the solid state cas.czpreprints.org. While specific ssNMR data for this compound itself might be limited in readily available literature, its application to strained cyclic systems generally allows for the determination of internuclear distances and angles, aiding in the understanding of ring strain and conformational preferences cas.czbeilstein-journals.orgpreprints.org.
Vibrational Spectroscopy (IR and Raman) for Mechanistic Probes and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about functional groups and molecular structure organicchemistrydata.orgresearchgate.net.
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the presence of specific functional groups. For this compound, the characteristic stretching vibration of the carbon-carbon triple bond (C≡C) is expected to appear in the region of 2100-2260 cm-1, though its intensity can vary depending on the symmetry and substitution pattern of the alkyne organicchemistrydata.orgresearchgate.net. The C-H stretching vibrations of sp3 hybridized carbons in the this compound ring will typically be observed in the 2850-3000 cm-1 range. IR spectroscopy can also serve as a valuable tool for monitoring reactions involving this compound, such as cycloadditions or ring-opening reactions, by observing the disappearance of the alkyne band or the appearance of new functional group absorptions.
Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary vibrational information to IR spectroscopy. It is particularly sensitive to vibrations involving changes in polarizability, such as the C≡C stretch. For symmetric or centrosymmetric molecules, the IR-inactive Raman-active modes can be observed, offering a more complete vibrational fingerprint. Raman spectroscopy can also be used to study the vibrational dynamics of this compound in different phases or environments.
Mass Spectrometry for Reaction Monitoring and Molecular Formula Confirmation
Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation patterns of this compound and its derivatives, thereby confirming their molecular formula and providing clues about their structure. Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak ([M]+ or [M+H]+) provides the exact mass, which, when combined with isotopic patterns, can confirm the elemental composition. Fragmentation patterns observed in MS can help elucidate the structure by indicating how the molecule breaks apart under ionization. Furthermore, MS is a powerful tool for monitoring reactions involving this compound, allowing researchers to track the formation of intermediates and products in real-time by analyzing the mass-to-charge ratio (m/z) of the species present.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment in Asymmetric Syntheses
When this compound derivatives are synthesized enantioselectively, chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), becomes critical for assessing enantiomeric purity and absolute configuration.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. For chiral this compound derivatives, the CD spectrum provides characteristic absorption bands related to the electronic transitions within the molecule, which are sensitive to the molecule's stereochemistry. The intensity and sign of these CD bands can be used to determine the enantiomeric excess (ee) of a sample.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in optical rotation as a function of wavelength. Similar to CD, ORD spectra are characteristic of chiral molecules and can be used to assess enantiomeric purity and, in conjunction with theoretical calculations, to assign absolute configurations.
Role of Cyclodecyne in the Synthesis of Complex Molecular Architectures
Cyclodecyne as a Versatile Building Block for Macrocyclic and Polycyclic Compounds
The inherent strain of the alkyne within the ten-membered ring makes this compound a highly reactive and thus versatile building block for constructing larger, more complex molecules. This reactivity is harnessed in various synthetic strategies to forge new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of both macrocyclic (large single ring) and polycyclic (multiple fused or bridged rings) frameworks.
The utility of this compound stems from its ability to participate in reactions that are often difficult to achieve with less strained, linear alkynes. For instance, its "twisted and bent" structure facilitates participation in cycloaddition reactions, which are fundamental to ring formation. By incorporating the this compound moiety into a linear precursor, subsequent intramolecular reactions can be triggered to form large macrocycles. encyclopedia.pub Furthermore, the alkyne can act as a linchpin, connecting different parts of a molecule or participating in cascade reactions that rapidly build molecular complexity. drughunter.com
In the synthesis of polycyclic compounds, this compound can serve as a dienophile or a dipolarophile in reactions like the Diels-Alder reaction or 1,3-dipolar cycloadditions. researchgate.netnih.gov These reactions create new six- or five-membered rings fused to the original this compound framework. Subsequent transformations can then modify the initial adduct to generate intricate, three-dimensional polycyclic systems. The ability to form multiple rings in a controlled manner is a cornerstone of complex molecule synthesis. nih.gov
Strategies for Incorporating this compound Moieties into Diverse Organic Scaffolds
The integration of the this compound unit into larger, more diverse organic structures is achieved through several key synthetic strategies. These methods either generate the this compound ring within a larger precursor molecule or attach a pre-formed, functionalized this compound to an existing scaffold.
One primary strategy is Enyne Ring-Closing Metathesis (RCM) . This powerful reaction uses a metal catalyst, typically based on ruthenium, to form a cyclic structure from a linear precursor containing both an alkene and an alkyne. wikipedia.org By designing a precursor with the appropriate tether length between the two reactive groups, a ten-membered ring containing the alkyne can be selectively formed. This method is highly valued for its tolerance of various functional groups, allowing for the creation of complex this compound-containing molecules. wikipedia.orgorganic-chemistry.org
A second major strategy involves the use of functionalized this compound derivatives . A this compound molecule can be synthesized with a reactive handle—such as a hydroxyl, amine, or carboxylic acid group—that allows it to be attached to other molecules through standard coupling reactions. More advanced applications utilize the high reactivity of the strained alkyne itself in "click chemistry" reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In this approach, a this compound derivative reacts rapidly and specifically with an azide-functionalized scaffold to form a stable triazole linkage, effectively "clicking" the two pieces together without the need for a catalyst. encyclopedia.pub This strategy is exceptionally useful for modifying complex biomolecules or building materials on surfaces. mdpi.com
Table 1: Key Strategies for this compound Incorporation
| Strategy | Description | Key Reaction Type | Typical Reagents/Catalysts |
| In Situ Ring Formation | The this compound ring is formed as part of the synthesis of the larger scaffold from a linear precursor. | Enyne Ring-Closing Metathesis (RCM) | Grubbs' or Hoveyda-Grubbs' Ruthenium Catalysts |
| Scaffold Functionalization | A pre-synthesized, functionalized this compound derivative is attached to another molecule or surface. | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-functionalized scaffold; no catalyst required |
Exploiting this compound Reactivity for the Assembly of High-Order Structures
The significant ring strain in this compound results in a highly activated alkyne, making it exceptionally reactive in certain transformations, particularly cycloaddition reactions. This enhanced reactivity is exploited for the efficient assembly of high-order structures, such as interlocking molecules (catenanes), molecular cages, and complex metallosupramolecular architectures. nih.gov
The premier example of this is the use of this compound in SPAAC reactions. The rate of this reaction with this compound derivatives can approach the reactivity of highly strained cyclooctynes, which are the gold standard for catalyst-free click chemistry. encyclopedia.pub This high reactivity allows for the rapid and clean formation of covalent bonds under mild, biological conditions. By placing this compound and azide (B81097) functionalities on different molecular building blocks, chemists can assemble intricate, multi-component structures with high efficiency and selectivity. This process is akin to molecular construction, where the this compound acts as a high-energy, precisely-fitting connector.
The controlled nature of this reactivity is crucial. The geometric constraints of certain "twisted" this compound structures can be designed to control the reaction rate, allowing for selective transformations even in the presence of other reactive groups. encyclopedia.pub This level of control enables the programmed assembly of molecules, where different components can be added in a specific sequence to build a desired high-order architecture.
Table 2: Application of this compound in Assembling High-Order Structures
| Target Structure Type | Synthetic Approach | Role of this compound |
| Interlocked Molecules (Catenanes) | Template-directed synthesis followed by covalent capture | Reactive partner in a final ring-closing step via SPAAC |
| Functionalized Polymers | Grafting-to or step-growth polymerization | Highly reactive monomer or functionalization point for side chains |
| Bioconjugates | Site-specific modification of proteins or nucleic acids | Bioorthogonal reactive handle for covalent attachment via SPAAC |
Stereocontrolled Synthesis of Chiral Molecular Frameworks via this compound Intermediates
Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is a critical challenge in modern organic synthesis. This compound intermediates play a significant role in addressing this challenge, particularly in the synthesis of complex chiral molecules.
Certain substituted this compound derivatives can be inherently chiral due to the twisted nature of the ten-membered ring, a phenomenon known as axial chirality. encyclopedia.pub When these molecules are prepared in an enantiomerically pure form (as a single mirror image), they can be used as chiral building blocks. During a subsequent reaction, the chirality of the this compound is transferred to the final product, thus controlling its stereochemistry. This process is known as chirality transfer and is a powerful strategy for asymmetric synthesis.
The use of enantiopure this compound intermediates ensures that the resulting complex molecular frameworks are also obtained as a single enantiomer. encyclopedia.pub This is of paramount importance in fields like medicinal chemistry, where the different enantiomers of a drug can have vastly different biological activities. The ability to use this compound not only to build the molecular skeleton but also to dictate its precise 3D structure makes it a highly valuable intermediate in the synthesis of complex, stereochemically defined targets. youtube.comnih.gov
Table 3: Stereocontrol Using this compound Intermediates
| Method | Description | Outcome |
| Chirality Transfer | An enantiomerically pure chiral this compound is used as a starting material or intermediate. | The stereochemistry of the this compound dictates the stereochemistry of the final product. |
| Asymmetric Catalysis | A chiral catalyst is used in a reaction that forms or involves the this compound moiety. | A specific enantiomer of the product is formed preferentially from a non-chiral starting material. |
| Auxiliary Control | A chiral auxiliary is temporarily attached to the this compound precursor to direct the stereochemical outcome of a reaction. | A chiral product is formed, and the auxiliary is removed in a subsequent step. |
Future Research Directions and Emerging Paradigms in Cyclodecyne Chemistry
Development of Sustainable and Green Chemistry Approaches for Cyclodecyne Synthesis
The pursuit of sustainable chemical processes is a cornerstone of modern synthetic chemistry, and the synthesis of this compound is no exception. Future research will likely concentrate on developing greener methodologies that adhere to the principles of green chemistry, such as maximizing atom economy, minimizing waste, and employing catalytic rather than stoichiometric reagents. Atom economy, defined as the ratio of the mass of the desired product to the total mass of reactants, is a critical metric for efficient synthesis nih.govlibretexts.org. Reactions that incorporate all or most of the starting material atoms into the final product, such as Diels-Alder cycloadditions, exemplify perfect atom economy researchgate.netrsc.org.
While specific "green" protocols for this compound itself are still emerging, general strategies for alkyne synthesis offer a roadmap. The use of highly efficient and selective transition metal catalysts for cyclization and alkyne formation reactions is a promising avenue ontosight.ai. Furthermore, the development of catalytic systems that operate under milder conditions, utilize renewable feedstocks, or employ environmentally benign solvents will be crucial. The concept of "perfect atom economy," as demonstrated in reactions involving cyclic alkynes and simple molecules like nitrous oxide, highlights an aspirational goal for future this compound synthesis researchgate.net. The ability to synthesize strained cyclodecynes on a gram scale, as reported for some derivatives, suggests that scalable and potentially greener synthetic routes are achievable with further optimization researchgate.net.
| Green Chemistry Principle | Relevance to this compound Synthesis | Potential Approaches |
| Atom Economy | Maximizing incorporation of reactants into the final product | Catalytic cycloadditions, cascade reactions, minimizing byproducts |
| Catalysis | Reducing waste and energy consumption | Development of highly active and selective transition metal or organocatalysts |
| Solvent Choice | Minimizing hazardous solvent use | Use of water, ionic liquids, or solvent-free conditions |
| Waste Reduction | Minimizing byproducts and waste streams | Designing reactions with high yields and selectivity, recycling catalysts |
| Energy Efficiency | Lowering reaction temperatures and pressures | Developing more reactive catalysts, utilizing microwave or flow chemistry |
Integration of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Design
The complexity of predicting the reactivity of strained molecules like this compound can be significantly addressed through the integration of machine learning (ML) and artificial intelligence (AI). These computational tools offer powerful capabilities for analyzing vast datasets, identifying subtle patterns, and predicting reaction outcomes with increasing accuracy nih.govacs.orgchemrxiv.org. ML models can be trained on existing experimental data to predict the likelihood of specific transformations, optimize reaction conditions, and even suggest novel synthetic pathways for this compound and its derivatives nih.govacs.orgchemrxiv.orgrsc.org.
| AI/ML & Computational Application | Description of Impact on this compound Chemistry | Key Methodologies/Tools |
| Reaction Outcome Prediction | Predicting major products, yields, and selectivity in this compound reactions | Neural networks, reaction templates, graph neural networks (GNNs) |
| Reactivity Prediction | Forecasting the likelihood of specific transformations (e.g., cycloadditions) | Quantitative structure-activity relationships (QSAR), supervised learning models |
| Reaction Condition Optimization | Identifying optimal catalysts, solvents, temperatures, and pressures | Bayesian optimization, reinforcement learning |
| Molecular Design | Designing novel this compound derivatives with enhanced or specific reactivity | Generative adversarial networks (GANs), evolutionary algorithms |
| Mechanistic Understanding | Elucidating the role of strain and electronic effects on reactivity | Density Functional Theory (DFT), Activation Strain Model |
Discovery of Novel Reactivity Modes and Unprecedented Transformations for Highly Strained Alkynes
The inherent ring strain in this compound significantly influences its chemical reactivity, often leading to behaviors distinct from linear or less strained alkynes. Research is actively exploring these unique reactivity modes, aiming to uncover unprecedented transformations that can be leveraged for complex molecule synthesis and materials science researchgate.netrsc.orgnih.govresearchgate.net. The "twisted and bent" geometry of this compound motifs can unlock dormant electronic effects, enhancing reactivity in processes like strain-promoted azide-alkyne cycloaddition (SPAAC) or "click" chemistry researchgate.netrsc.orgnih.gov.
The bending of the triple bond in cyclic alkynes lifts the degeneracy of the π-orbitals, resulting in a higher energy filled orbital and a lower energy vacant orbital. This electronic perturbation, in addition to the geometric strain, contributes to accelerated reaction rates and can enable reactions that are sluggish or impossible with linear alkynes rsc.org. Future research will likely focus on exploiting these enhanced electronic properties and strain-driven activation to discover new reaction pathways. This could include novel cycloadditions, regioselective functionalizations, or cascade reactions that are uniquely facilitated by the macrocyclic structure of this compound. Understanding the interplay between ring strain, substituent effects, and electronic activation will be key to unlocking these unprecedented transformations researchgate.netacs.orgnih.gov.
| Strained Alkyne Feature | Impact on Reactivity | Example Transformations |
| Ring Strain | Lowers activation energy for cycloadditions, increases reactivity | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Diels-Alder reactions |
| Alkyne Bending | Alters π-orbital energies, enhances electronic interaction | Increased rate constants in cycloadditions, potential for new reaction mechanisms |
| Electronic Effects | Modulates strain and orbital interactions | Hyperconjugative assistance, remote electronic effects influencing transition states |
| Macrocyclic Structure | Confers specific conformational preferences | Potential for unique reactivity dictated by ring conformation and strain distribution |
Exploration of this compound in Supramolecular Chemistry Frameworks and Self-Assembly Processes
This compound, as a macrocyclic molecule, holds significant potential for integration into supramolecular chemistry, a field concerned with the design and construction of complex molecular assemblies through non-covalent interactions wikipedia.orgbbau.ac.in. The macrocyclic framework itself, combined with the reactive alkyne functionality, can serve as a versatile building block for creating ordered structures, molecular recognition motifs, and functional materials ontosight.aiukri.orgrsc.orgnih.govnih.gov.
Host-guest chemistry, where a larger "host" molecule encloses a smaller "guest," is a prominent area where macrocycles like this compound could find application. While cyclodextrins and crown ethers are well-established hosts bbau.ac.innih.govnih.gov, the unique geometry and electronic properties of this compound could lead to novel host-guest systems or "supramolecular flasks" wiley-vch.de. The alkyne unit can act as a point of attachment for further functionalization or participate directly in non-covalent interactions, such as pi-stacking or van der Waals forces, that drive self-assembly processes wikipedia.orgukri.orgrsc.orgnih.govnih.gov. Research into related aryleneethynylene macrocycles has demonstrated their ability to self-assemble into ordered structures like nanofibers rsc.org. Furthermore, the alkyne moiety can be utilized in dynamic covalent chemistry strategies, such as alkyne metathesis, to construct complex macrocyclic architectures ukri.orgrsc.orgnih.gov. Exploring this compound's role in molecular recognition and its incorporation into functional materials represents an exciting frontier in supramolecular chemistry.
| Supramolecular Concept | Relevance to this compound | Potential Applications |
| Host-Guest Chemistry | Macrocyclic cavity, potential for molecular recognition | Selective binding of small molecules or ions, drug delivery systems |
| Self-Assembly | Alkyne as linking unit, macrocyclic structure for ordering | Formation of nanofibers, gels, porous materials, molecular cages |
| Molecular Recognition | Specific binding interactions | Sensing applications, biomimetic systems |
| Dynamic Covalent Chemistry | Alkyne as a reactive handle | Construction of complex macrocyclic architectures via metathesis or click reactions |
| Materials Science | Incorporation into polymers or networks | Development of functional materials with tailored properties |
Compound List:
this compound
Twisted this compound
Cycloalkynes
Azides (e.g., benzyl (B1604629) azide (B81097), methyl azide)
Dienes (e.g., cyclopentadiene)
Diketones
Cyclooctynes
Cyclononynes
BCN (2,5-Bis(bromomethyl)-1,3-cyclohexadiene)
DIBONE (Dibenzo[a,c]cyclooctene)
DIBAC (Dibenzo[a,c]cyclooctene)
DIFO (Difluorobenzocyclooctyne)
MOFO (Monofluorobenzocyclooctyne)
Cycloparaphenylenes
Cyclodextrins (CDs)
Crown ethers
Calixarenes
Cucurbiturils
Pillararenes
Rotaxane
Phenylethynylene bis-urea macrocycle
Aryleneethynylene macrocycles
Nitrous oxide
Silyl (B83357) triflate precursors
Oxadiazinones
Polycyclic aromatic hydrocarbons (PAHs)
Triazole
Phosphorus triamides
Transition metal complexes
Molybdenum complexes
Tungsten complexes
Palladium complexes
Ruthenium complexes
Zirconocene complexes
Alkylidyne complexes
Q & A
Basic Research Questions
Q. What are the most reliable synthetic pathways for cyclodecyne, and how can their efficiency be quantitatively compared?
- Methodological Answer : Evaluate synthetic routes (e.g., alkyne cyclization, ring-closing metathesis) by comparing reaction yields, catalyst turnover, and scalability. Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) for purity assessment. Optimize conditions (temperature, solvent, catalysts) via factorial experiments. Report detailed protocols to ensure reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound's structural integrity, and what are the common pitfalls in data interpretation?
- Methodological Answer : Employ NMR to confirm sp-hybridized carbons and IR spectroscopy for C≡C stretching vibrations (~2100–2260 cm). Mass spectrometry (MS) verifies molecular weight. Avoid misinterpretation by cross-referencing with computational predictions (e.g., DFT for expected NMR shifts) and using deuterated solvents to minimize interference .
Q. What are the key steps in validating the purity of this compound samples, and how can contamination be minimized during synthesis?
- Methodological Answer : Use recrystallization or column chromatography for purification. Validate purity via melting point analysis and differential scanning calorimetry (DSC). Monitor byproducts using thin-layer chromatography (TLC). Store samples under inert atmospheres to prevent oxidation .
Q. How should researchers design a literature review to identify gaps in this compound research?
- Methodological Answer : Conduct systematic reviews using databases (SciFinder, Reaxys) with keywords like "this compound synthesis," "reactivity," or "applications." Annotate gaps (e.g., limited data on ring strain effects) using tools like PRISMA frameworks. Prioritize peer-reviewed journals and avoid non-academic sources .
Advanced Research Questions
Q. How do computational models of this compound's ring strain and reactivity correlate with experimental observations, and how can discrepancies be systematically addressed?
- Methodological Answer : Compare DFT-calculated bond angles/energies with X-ray crystallography data. Address discrepancies by refining computational parameters (basis sets, solvation models) or replicating experiments under controlled conditions. Use statistical tools (e.g., regression analysis) to quantify deviations .
Q. What experimental design considerations are critical when investigating this compound's stability under varying thermal or catalytic conditions?
- Methodological Answer : Design kinetic studies with controlled temperature gradients (e.g., DSC for thermal stability) and inert reaction chambers. Use Arrhenius plots to model degradation rates. Replicate trials to account for catalyst batch variability and apply ANOVA to assess significance .
Q. How can researchers resolve contradictions in published data regarding this compound's reaction kinetics with different electrophiles?
- Methodological Answer : Perform meta-analyses to identify variables (solvent polarity, electrophile concentration) causing discrepancies. Replicate conflicting studies with standardized protocols. Use sensitivity analysis to isolate influential factors and publish negative results to clarify mechanisms .
Q. What methodologies are recommended for assessing this compound's potential as a ligand in coordination chemistry, considering its conformational flexibility?
- Methodological Answer : Study ligand binding via NMR titration (monitoring shifts upon metal addition) and X-ray crystallography for structural confirmation. Compare conformational energy barriers (using molecular dynamics simulations) to experimental ligand exchange rates. Correlate steric effects with catalytic activity in model reactions .
Data Analysis & Presentation Guidelines
- Handling Contradictions : Use triangulation (e.g., experimental, computational, and spectroscopic data) to validate findings. Document all raw data and statistical methods in supplementary materials .
- Visualization : Prioritize clarity in figures (e.g., reaction schemes, kinetic plots). Avoid overcrowding graphs; use insets for detailed regions. Follow journal-specific guidelines for chemical structures and data tables .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
